Cas no 1739-84-0 (1H-imidazole, 1,2-dimethyl-)

1H-imidazole-1,2-dimethyl possesses notable chemical stability and solubility characteristics in various organic solvents. Its application in synthesis of pharmaceuticals and heterocyclic compounds has been reported. Further research may reveal additional advantages in specific chemical reactions or processes.
1H-imidazole, 1,2-dimethyl- structure
1H-imidazole, 1,2-dimethyl- structure
Product Name:1H-imidazole, 1,2-dimethyl-
CAS No:1739-84-0
MF:C5H8N2
MW:96.1304206848145
MDL:MFCD00005294
CID:41919
PubChem ID:15617
Update Time:2025-12-15

1H-imidazole, 1,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dimethyl-1H-imidazole
    • 1H-Imidazole, 1,2-dimethyl-
    • 1,2-Dimethylimidazole
    • 1,2-dimethyl-1h-imidazol
    • 1,2-Dimethylimdazole
    • 1,2-DiMethyliMidazo
    • 1,2-Dimethylimidazol
    • 2,3-dimethylimidazole
    • bis-methylimidazole
    • dimethylglyoxaline
    • dimethylimidazole
    • N,2-DIMETHYLIMIDAZOLE
    • LUPRAGEN(R) DMI
    • 39-41℃
    • AKOS BBS-00004287
    • 二甲基咪唑
    • 湖北二甲基咪唑生产厂家行情价格
    • Imidazole, 1,2-dimethyl-
    • 1H-Imidazole, dimethyl-
    • Q41BC3GRJB
    • GIWQSPITLQVMSG-UHFFFAOYSA-N
    • Sn 25
    • NSC111174
    • 1,2 dimethylimidazole
    • Imidazole,2-dimethyl-
    • PubChem15975
    • 1H-Imidazole,2-dimethyl-
    • KSC217A4P
    • 1,2-Dimethyl-1H-imidazole #
    • 1,2-DIMETHYL IMIDAZOLE
    • AC-8725
    • AM20090037
    • W-107856
    • InChI=1/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3
    • FT-0606427
    • UNII-Q41BC3GRJB
    • EINECS 217-101-2
    • NSC-111174
    • F0001-0633
    • 1739-84-0
    • GIWQSPITLQVMSG-UHFFFAOYSA-
    • CHEBI:190967
    • DTXSID2061939
    • Q27286970
    • EC 217-101-2
    • 1,2-Dimethylimidazole, >98%
    • A811589
    • MFCD00005294
    • NSC 111174
    • D1562
    • PD040814
    • 1,2-Dimethylimidazole, 98%
    • CS-W016663
    • EN300-26570
    • NS00002562
    • AKOS000121115
    • LS-09569
    • D78061
    • ALBB-027692
    • DB-225884
    • BBL011425
    • STL146532
    • 1H-imidazole, 1,2-dimethyl-
    • MDL: MFCD00005294
    • Inchi: 1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3
    • InChI Key: GIWQSPITLQVMSG-UHFFFAOYSA-N
    • SMILES: N1(C)C=CN=C1C
    • BRN: 108457

Computed Properties

  • Exact Mass: 96.06870
  • Monoisotopic Mass: 96.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 63.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 17.8

Experimental Properties

  • Color/Form: White prismatic crystals.
  • Density: 1.084 g/mL at 25 °C(lit.)
  • Melting Point: 37-39 °C (lit.)
  • Boiling Point: 204 °C(lit.)
  • Flash Point: Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
  • Refractive Index: 1.5000 (estimate)
  • PH: 12.6 (500g/l, H2O, 20℃)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 17.82000
  • LogP: 0.72850
  • Vapor Pressure: 1 mmHg ( 20 °C)
  • Solubility: Soluble in water.

1H-imidazole, 1,2-dimethyl- Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:UN 3263 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: 22-38-41
  • Safety Instruction: S24-S26-S2
  • RTECS:NI4838854
  • Hazardous Material Identification: Xn
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R22; R38; R41
  • Packing Group:III
  • Hazard Level:8

1H-imidazole, 1,2-dimethyl- Customs Data

  • HS CODE:29332990
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-imidazole, 1,2-dimethyl- Pricemore >>

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1H-imidazole, 1,2-dimethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  6 h, rt
2.1 Reagents: Tetramethylammonium fluoride Solvents: Dimethyl sulfoxide ;  100 °C
Reference
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules
Vetrichelvan, Muthalagu ; et al, SynOpen, 2023, 7(4), 496-500

Production Method 2

Reaction Conditions
1.1 Reagents: Tetramethylammonium fluoride Solvents: Dimethyl sulfoxide ;  100 °C
Reference
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules
Vetrichelvan, Muthalagu ; et al, SynOpen, 2023, 7(4), 496-500

Production Method 3

Reaction Conditions
1.1 Catalysts: Silica Solvents: Methanol ;  500 °C
Reference
Analytical pyrolysis of polyethyleneimines
Coralli, Irene; et al, Journal of Analytical and Applied Pyrolysis, 2023, 169,

1H-imidazole, 1,2-dimethyl- Raw materials

1H-imidazole, 1,2-dimethyl- Preparation Products

1H-imidazole, 1,2-dimethyl- Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1739-84-0)1,2-Dimethylimidazole
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(CAS:1739-84-0)1,2-Dimethylimidazole
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1H-imidazole, 1,2-dimethyl- Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

1H-imidazole, 1,2-dimethyl- Related Literature

Additional information on 1H-imidazole, 1,2-dimethyl-

Introduction to 1H-imidazole, 1,2-dimethyl- (CAS No. 1739-84-0) and Its Recent Applications in Chemical and Pharmaceutical Research

The compound 1H-imidazole, 1,2-dimethyl-, identified by the CAS number 1739-84-0, is a heterocyclic organic molecule that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural and functional properties. This imidazole derivative, characterized by two methyl groups at the 1 and 2 positions of the imidazole ring, exhibits a range of biological activities that make it a valuable scaffold for drug discovery and material science applications.

Imidazole derivatives are well-known for their versatility in medicinal chemistry, often serving as key components in the development of therapeutic agents. The presence of nitrogen atoms in the imidazole ring imparts a variety of electronic and steric properties, allowing for diverse interactions with biological targets. Specifically, 1H-imidazole, 1,2-dimethyl- has been studied for its potential role in modulating enzyme activity and receptor binding, making it a promising candidate for further exploration in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound more accurately. Studies have shown that the dimethyl-substituted imidazole ring can enhance the stability and bioavailability of potential drug candidates. This has led to increased interest in developing novel derivatives of 1H-imidazole, 1,2-dimethyl- for therapeutic purposes.

In the realm of chemical biology, 1H-imidazole, 1,2-dimethyl- has been investigated for its interactions with various enzymes and proteins. For instance, research has highlighted its potential as an inhibitor of certain metabolic enzymes that are implicated in inflammatory diseases. The compound's ability to selectively bind to these targets without significant off-target effects makes it an attractive option for developing precision medicines.

Moreover, the structural motif of 1H-imidazole, 1,2-dimethyl- has been incorporated into larger molecular frameworks to enhance pharmacological properties such as solubility and metabolic stability. By leveraging techniques like structure-activity relationship (SAR) studies, researchers have been able to optimize the compound's efficacy while minimizing adverse effects. These efforts have contributed to a growing body of literature demonstrating the therapeutic potential of imidazole derivatives.

One particularly noteworthy application of 1H-imidazole, 1,2-dimethyl- is in the development of antimicrobial agents. The imidazole core is known to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant strains of bacteria. This finding underscores the importance of exploring novel antimicrobial strategies based on heterocyclic compounds like 1H-imidazole, 1,2-dimethyl-.

Another area where 1H-imidazole, 1,2-dimethyl- has shown promise is in the field of materials science. Its ability to form coordination complexes with metal ions has led to applications in catalysis and sensing technologies. These complexes can be tailored for specific industrial processes or used as components in advanced sensors that detect environmental pollutants or biological markers.

The synthesis of 1H-imidazole, 1,2-dimethyl- can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes include condensation reactions between appropriately substituted precursors under controlled conditions. Advances in synthetic methodologies have improved both the efficiency and yield of these reactions, making it more feasible to produce larger quantities of the compound for research and commercial purposes.

In conclusion, 1H-imidazole, 1, 2-dimethyl- (CAS No. 1739-84-0) is a multifaceted compound with significant potential across various domains of science and industry. Its unique structural features and biological activities make it a valuable tool for drug discovery, material science, and beyond. As research continues to uncover new applications for this derivative, its importance is likely to grow further, reinforcing its position as a cornerstone molecule in modern chemical biology.

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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:1739-84-0)1,2-Dimethylimidazole
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